An In-depth Technical Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) for Researchers and Drug Development Professionals
Introduction
Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known by its trade name Oxyma, is a crucial oxime compound utilized extensively in the field of organic synthesis, particularly in peptide and amide bond formation.[1] Its primary function is as a highly effective coupling additive in carbodiimide-mediated reactions, serving as a superior and safer alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The key physicochemical properties of Ethyl 2-cyano-2-(hydroxyimino)acetate are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | ethyl 2-cyano-2-(hydroxyimino)acetate[3] |
| Synonyms | Oxyma, OxymaPure, Ethyl cyanoglyoxylate-2-oxime, Ethyl (hydroxyimino)cyanoacetate[4] |
| CAS Number | 3849-21-6[3][5] |
| Molecular Formula | C₅H₆N₂O₃[3] |
| Molecular Weight | 142.11 g/mol [3] |
| Appearance | White powder/solid[1] |
| Melting Point | 130-132 °C |
| pKa | 4.60[1][2] |
| Solubility | Soluble in DMF, NMP, MeCN, DCM, and H₂O; partially soluble in toluene |
Chemical Structure
The chemical structure of Ethyl 2-cyano-2-(hydroxyimino)acetate is as follows:
Linear Formula: NCC(=NOH)CO₂C₂H₅
SMILES: CCOC(=O)C(=N\O)\C#N
Experimental Protocols
Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate
A common and efficient method for the synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate involves the reaction of ethyl cyanoacetate (B8463686) with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.[1]
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite (NaNO₂)
-
Acetic acid (glacial)[6]
-
Hydrochloric acid (2N HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure:
-
To a stirred solution of ethyl cyanoacetate in water, add sodium nitrite.[6]
-
Slowly add glacial acetic acid to the mixture while maintaining the temperature between 20-25°C.[6]
-
Continue stirring the mixture. The sodium salt of the oxime will begin to precipitate as yellow crystals.[6]
-
After stirring for 12-16 hours, collect the crystals by filtration.[6]
-
Dissolve the collected crystals in 2N hydrochloric acid.[6]
-
Extract the aqueous solution with diethyl ether (three times).[6]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crystalline Ethyl 2-cyano-2-(hydroxyimino)acetate.[6] The product can be further purified by recrystallization from boiling water.
Application in Peptide Synthesis: A General Protocol
Ethyl 2-cyano-2-(hydroxyimino)acetate is primarily used as a coupling additive with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation and suppress racemization.[1][2]
Materials:
-
N-protected amino acid
-
Amine or C-protected amino acid
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Carbodiimide (B86325) (e.g., EDC, DCC)
-
Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) and Ethyl 2-cyano-2-(hydroxyimino)acetate (1 equivalent) in a suitable solvent.
-
Add the carbodiimide (1 equivalent) to the solution and stir for a few minutes for pre-activation.
-
Add the amine or C-protected amino acid (1-1.5 equivalents) and a base such as DIPEA (1.5 equivalents) to the reaction mixture.[7]
-
Stir the reaction at room temperature until completion, which can be monitored by techniques like TLC or LC-MS.
-
Upon completion, the reaction mixture is typically diluted, washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts, and the organic layer is dried and concentrated to yield the peptide product.[7]
Mechanism of Action in Peptide Coupling
The most common strategy for amide bond synthesis is the condensation of a carboxylic acid and an amine using a carbodiimide.[2] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable and can undergo side reactions, leading to the formation of an inactive N-acylurea or racemization of the amino acid.[2]
Ethyl 2-cyano-2-(hydroxyiminfo)acetate (Oxyma) is added to mitigate these side reactions.[2] It reacts with the O-acylisourea intermediate to form a more stable active ester.[8] This active ester then efficiently reacts with the amine to form the desired amide bond with minimal racemization.[2][8]
Caption: Carbodiimide-mediated peptide coupling with Oxyma.
Advantages Over Traditional Additives
Ethyl 2-cyano-2-(hydroxyimino)acetate offers several significant advantages over benzotriazole-based additives like HOBt and HOAt:
-
Safety: It is non-explosive and has a higher thermal stability, posing a significantly lower safety risk.[2][9]
-
Efficiency: It demonstrates remarkable capacity to suppress racemization and shows impressive coupling efficiency, often superior to HOBt and comparable or even superior to HOAt in demanding syntheses.[9][10]
-
Green Chemistry: It is compatible with a wide range of "green" solvents, contributing to more environmentally friendly synthetic processes.[2]
Conclusion
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has established itself as an indispensable tool in modern organic and medicinal chemistry. Its high efficiency in promoting amide bond formation while minimizing side reactions and racemization, coupled with its superior safety profile, makes it the additive of choice for peptide synthesis and drug development. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective application by researchers and scientists in their synthetic endeavors.
References
- 1. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 2. oxymapure.com [oxymapure.com]
- 3. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prayoglife.com [prayoglife.com]
- 5. 3849-21-6|Ethyl 2-cyano-2-(hydroxyimino)acetate|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
